molecular formula C13H14BrNO2 B170032 tert-Butyl 6-bromo-1H-indole-1-carboxylate CAS No. 147621-26-9

tert-Butyl 6-bromo-1H-indole-1-carboxylate

Cat. No.: B170032
CAS No.: 147621-26-9
M. Wt: 296.16 g/mol
InChI Key: OUOWFTDOMYJYKB-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Derivatives in Organic Chemistry and Medicinal Science

The indole nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a ubiquitous scaffold in a vast number of natural products and pharmacologically active compounds. This prevalence has established indole and its derivatives as a cornerstone of organic and medicinal chemistry. Their unique electronic properties and the ability of the nitrogen atom to participate in hydrogen bonding make them ideal for interacting with biological targets.

Indole derivatives exhibit a broad spectrum of biological activities, leading to their use in the development of drugs for various therapeutic areas. These include anticancer, anti-inflammatory, antimicrobial, and antiviral agents. The indole core serves as a privileged structure, a molecular framework that is able to bind to multiple biological targets with high affinity. This versatility has spurred extensive research into synthetic methodologies for creating diverse libraries of indole-based compounds for drug discovery.

Role of tert-Butyl 6-bromo-1H-indole-1-carboxylate as a Key Intermediate

Within the vast family of indole derivatives, this compound has emerged as a particularly valuable building block. Its structure is strategically designed for synthetic utility. The tert-butoxycarbonyl (Boc) group at the indole nitrogen serves as a protecting group, preventing unwanted side reactions at this position and allowing for selective functionalization of the indole core. This protecting group can be readily removed under acidic conditions when desired.

The bromine atom at the 6-position is the key to its versatility. This halogen atom provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position, dramatically expanding the molecular diversity that can be achieved from a single starting material.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number147621-26-9 gsnlifesciences.com
Molecular FormulaC₁₃H₁₄BrNO₂ gsnlifesciences.com
Molecular Weight296.16 g/mol gsnlifesciences.com
AppearanceSolid gsnlifesciences.com
Boiling Point367.9 ± 34.0 °C at 760 mmHg nih.gov
Density1.4 ± 0.1 g/cm³ nih.gov
Flash Point176.3 ± 25.7 °C nih.gov

Overview of Research Trajectories for this compound

The synthetic utility of this compound has led to its application in several distinct areas of chemical research, primarily focused on the synthesis of biologically active molecules. The ability to selectively modify the indole core at the 6-position has made it an attractive starting material for creating novel compounds with potential therapeutic applications.

Key research trajectories include:

Synthesis of Selective Androgen Receptor Modulators (SARMs): The compound has been utilized as a precursor in the development of novel carbazole-based SARMs. nih.gov These molecules are of significant interest for their potential to provide the therapeutic benefits of androgens with reduced side effects. The synthesis of these complex carbazoles often involves the strategic use of functionalized indoles as key building blocks.

Development of Inhibitors for Bacterial Enzymes: Research has demonstrated the use of 6-bromoindole (B116670), a related precursor, in the synthesis of inhibitors targeting bacterial cystathionine (B15957) γ-lyase (bCSE). nih.gov This enzyme is crucial for hydrogen sulfide (B99878) production in some pathogenic bacteria, and its inhibition can increase bacterial sensitivity to antibiotics. The bromo-functionalization is key for subsequent chemical modifications to build the final inhibitor structure.

Construction of Fused Heterocyclic Systems: The indole nucleus can be used as a scaffold to build more complex heterocyclic systems. For instance, indole derivatives are precursors in the synthesis of quinazolinones, which also exhibit a wide range of biological activities. nih.gov The reactivity of the brominated indole allows for its incorporation into these larger, fused ring systems.

These research directions underscore the importance of this compound as a versatile and valuable tool in the arsenal (B13267) of synthetic chemists, enabling the exploration of new chemical space and the development of potentially life-saving therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 6-bromoindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOWFTDOMYJYKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466289
Record name 1-BOC-6-Bromoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147621-26-9
Record name 1-BOC-6-Bromoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of tert-Butyl 6-bromo-1H-indole-1-carboxylate

The creation of this key intermediate hinges on the effective protection of the indole (B1671886) nitrogen and the regioselective bromination of the indole core.

The most direct and widely employed method for the synthesis of this compound is the N-protection of the commercially available 6-bromo-1H-indole. This reaction utilizes di-tert-butyl dicarbonate (B1257347) (Boc₂O) to install the tert-butoxycarbonyl (Boc) group onto the indole nitrogen. The Boc group is favored for its stability under a range of conditions and its facile removal under mildly acidic conditions.

The reaction is typically catalyzed by a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), in an aprotic solvent. The use of DMAP accelerates the reaction, leading to high yields and purity.

A representative procedure involves reacting 6-bromo-1H-indole with di-tert-butyl dicarbonate in a solvent like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) (MeCN) in the presence of a catalytic amount of DMAP at room temperature. This method is highly efficient, often achieving near-quantitative yields of the desired product after purification.

Table 1: Typical Reaction Conditions for N-Boc Protection of 6-Bromo-1H-indole

ParameterConditionSource
Substrate 6-Bromo-1H-indole
Reagent Di-tert-butyl dicarbonate (Boc₂O)
Catalyst 4-Dimethylaminopyridine (DMAP)
Solvent Tetrahydrofuran (THF) or Acetonitrile (MeCN)
Temperature Room Temperature
Yield >95%

While the direct protection of 6-bromoindole (B116670) is common, alternative strategies focus on the synthesis of the 6-bromoindole scaffold itself from more basic precursors. The regioselective bromination of the indole nucleus presents a significant challenge due to the high reactivity of the pyrrole (B145914) ring, especially at the C3 position. researchgate.net

To achieve bromination at the C6 position, synthetic chemists often employ strategies that deactivate the pyrrole ring or start with a pre-brominated benzene (B151609) derivative which is then used to construct the indole ring. researchgate.net

Synthesis from Pre-brominated Anilines: Classic indole syntheses like the Fischer, Batcho-Leimgruber, or Gassman methods can be adapted using a starting aniline (B41778) that already contains a bromine atom at the desired position (e.g., 4-bromoaniline (B143363) derivatives). acs.orgluc.educhim.it These methods involve constructing the pyrrole ring onto the pre-functionalized benzene ring, ensuring the bromine is located at the correct position in the final indole product. researchgate.net

Regioselective Bromination: Achieving direct and selective C6 bromination on an unprotected or N-protected indole is difficult. However, introducing a strong electron-withdrawing group at the C3 position can direct bromination to the C5 and C6 positions. For example, bromination of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid can yield the 5,6-dibromo derivative, which can be a precursor to 6-bromoindoles. researchgate.net Another approach involves introducing bulky or electron-withdrawing groups at both the N1 and other positions to sterically and electronically favor bromination at C6. researchgate.net

The synthetic utility of the methods described extends to the preparation of a wide range of analogues and derivatives. By starting with differently substituted indoles, a library of compounds with diverse functionalities can be generated. For instance, starting with an indole bearing a substituent at the C2, C3, or C5 position and then performing the C6-bromination (if the position is available) and N-Boc protection sequence allows for the creation of more complex scaffolds. nih.gov

Furthermore, 6-bromoindole itself serves as a versatile building block for derivatives. The nitrogen atom can be alkylated with various electrophiles, such as in the synthesis of NL1 and NL2 inhibitors, where chains are attached to the indole nitrogen. nih.gov These N-substituted 6-bromoindoles can then be protected with a Boc group if further reactions on the benzene ring are desired. This modular approach is fundamental to creating diverse indole derivatives for various research applications. nih.govgoogle.com

Functional Group Interconversions and Derivatization Strategies of this compound

The presence of both a reactive bromine atom and a protecting group makes this compound an ideal substrate for a variety of chemical transformations.

The carbon-bromine bond at the C6 position is the primary site for introducing new functional groups and building molecular complexity.

Metal-halogen exchange is a powerful reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org For this compound, this reaction is typically used to generate a highly reactive 6-lithioindole intermediate. acs.org

This transformation is commonly achieved by treating the bromoindole with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like THF. wikipedia.orgorgsyn.org The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org The resulting lithiated indole is a potent nucleophile that can react with a wide array of electrophiles to introduce new substituents at the C6 position. acs.org This method provides a regioselective route to C6-functionalized indoles that are often difficult to prepare by other means. acs.org

The utility of this reaction is demonstrated in the preparation of various substituted indoles where the newly formed organolithium species is trapped by electrophiles. orgsyn.org

Table 2: Examples of Metal-Halogen Exchange and Subsequent Reactions

Reagent SystemElectrophile (E+)Product TypeSource
1. t-BuLi2. DMF6-Formylindole acs.org
1. t-BuLi2. CO₂6-Indolecarboxylic acid acs.org
1. t-BuLi2. I₂6-Iodoindole acs.org
1. n-BuLi2. R-CHO (Aldehyde)6-(Hydroxyalkyl)indole orgsyn.org
1. n-BuLi2. R-I (Alkyl Iodide)6-Alkylindole orgsyn.org

This strategy significantly broadens the scope of accessible indole derivatives, making this compound a pivotal intermediate in synthetic organic chemistry.

Transformations of the tert-Butyl Carboxylate (Boc) Group

The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the indole nitrogen, enabling regioselective reactions elsewhere on the molecule. Its removal or retention is a key strategic consideration in multi-step synthesis.

Table 2: Common Deprotection Strategies for N-Boc Groups
Reagent(s)ConditionsComments
Trifluoroacetic Acid (TFA)Typically in a solvent like Dichloromethane (DCM) at room temperature.A standard and highly effective method, but the strong acidic conditions may not be suitable for acid-sensitive substrates.
Oxalyl Chloride in MethanolRoom temperature, 1-4 hours.A mild method for selective deprotection of N-Boc groups on diverse substrates.
Aqueous Methanolic Potassium CarbonateReflux conditions.A mild basic condition, particularly effective for NH-heteroarenes bearing electron-withdrawing groups.
Tetra-n-butylammonium fluoride (B91410) (TBAF)-Used for the deprotection of an indole NH in a complex synthesis.

Sources: Synthesis of a Series of Diaminoindoles, 2021; Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride, 2020; Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions

In many synthetic routes, it is desirable to perform reactions on the indole ring while keeping the Boc group intact. The stability of the Boc group to a range of non-acidic conditions makes this possible. For example, the palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira) discussed earlier are typically performed under conditions that preserve the N-Boc protection. Furthermore, reactions such as bromination using N-bromosuccinimide (NBS) can be carried out on other positions of a protected indole system without affecting the Boc group, demonstrating its utility as a robust protecting group.

Reactions at Other Positions of the Indole Ring System

While the C6-bromo position is a primary handle for functionalization, other positions on the indole ring can also be targeted for modification.

The C2 position of N-protected indoles is known for its susceptibility to deprotonation and subsequent reaction with electrophiles. For N-Boc protected indoles, which lack a directing group that strongly favors C7, lithiation tends to occur preferentially at the C2 position. chemrxiv.org

C2-Lithiation and Alkylation: Treatment of an N-Boc indole with a strong base like n-butyllithium or t-butyllithium can generate a C2-lithiated species. This potent nucleophile can then be quenched with various electrophiles, such as alkyl halides, to introduce substituents at the C2 position. This method provides a direct route to C2-alkylated indoles.

C2-Arylation: Direct C-H arylation at the C2 position of N-substituted indoles can be achieved using palladium catalysis. This approach avoids the need for pre-functionalization of the C2 position and offers a more atom-economical route to 2-arylindoles. While specific examples starting directly with this compound are not prevalent in the literature, the general methodology is applicable to N-Boc indoles, suggesting that a two-fold cross-coupling strategy (C6-Suzuki and C2-direct arylation) could be envisioned under carefully controlled conditions.

C3 Functionalization (e.g., hydroxymethylation, cyanomethylation, iodination)

The C3 position of the indole ring is nucleophilic and readily undergoes electrophilic substitution. The presence of the Boc group, while directing some reactions to the C7 position, still allows for functionalization at C3 under appropriate conditions.

Cyanomethylation: The cyanomethyl group can be introduced at the C3 position through reactions with various cyanomethylating agents. For instance, the reaction of this compound with a suitable source of cyanomethyl cation or its equivalent, often facilitated by a Lewis acid, can yield tert-butyl 6-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate fluorochem.co.uk. This transformation is significant as the nitrile functionality can be further elaborated into other functional groups such as carboxylic acids, amines, or amides.

Reagent/CatalystSolventTemperature (°C)Yield (%)
Cyanomethylating AgentDichloromethane0 to rtNot reported

Iodination: The direct iodination of the C3 position of this compound can be accomplished using various iodinating agents, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl). These reactions typically proceed under mild conditions to afford tert-butyl 6-bromo-3-iodo-1H-indole-1-carboxylate bldpharm.com. The resulting C3-iodo derivative is a versatile intermediate for cross-coupling reactions, enabling the introduction of a wide array of substituents at this position.

ReagentSolventTemperature (°C)Yield (%)
N-IodosuccinimideAcetonitrileRoom TemperatureHigh
Iodine MonochlorideDichloromethane0 to rtGood

Mechanistic Investigations of Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for controlling selectivity and improving reaction efficiency. The interplay of radical pathways, the role of Lewis acids, and the optimization of reaction conditions are key areas of investigation.

Radical Termination Studies

In the context of reactions initiated with this compound, a potential radical termination step could involve the coupling of two indole-based radical intermediates or the reaction of an indole radical with another radical species present in the reaction mixture. For example, in a hypothetical radical-based C-H functionalization at a position other than C3, the desired product formation would be part of the propagation cycle, while the dimerization of the indole radical would be a termination step, leading to byproducts. The low concentration of radical species in a typical reaction mixture makes termination a statistically less frequent event compared to propagation steps libretexts.org. However, the stability of the resulting non-radical adduct makes this a thermodynamically favorable process libretexts.org. The bulky tert-butyl group and the bromine atom can influence the steric accessibility of the radical center, thereby affecting the rate and nature of termination events.

Role of Lewis Acids in Reaction Pathways

Lewis acids play a significant role in many reactions involving indoles, including Friedel-Crafts type alkylations and acylations nih.govresearchgate.netrsc.org. In reactions with this compound, Lewis acids can function in several ways. They can activate electrophiles, making them more reactive towards the electron-rich indole ring. For instance, in a Friedel-Crafts reaction, the Lewis acid coordinates to the electrophile, generating a more potent electrophilic species that can then attack the C3 position of the indole.

Furthermore, the Lewis acid can interact with the carbonyl oxygen of the Boc protecting group, potentially influencing the electronic properties of the indole ring and the regioselectivity of the reaction researchgate.netrsc.org. This interaction can either enhance or diminish the nucleophilicity of the indole at different positions. The choice of Lewis acid is critical, as stronger Lewis acids like aluminum chloride can sometimes lead to the decomposition of the starting material or the formation of undesired oligomeric byproducts nih.gov. Milder Lewis acids, such as zinc chloride or ytterbium triflate, are often preferred to achieve cleaner reactions and higher yields nih.gov. Some studies have even explored the use of unconventional Lewis acids like molecular bromine (Br₂) to catalyze Friedel-Crafts alkylations of indoles researchgate.net.

Reaction Optimization Studies and Yield Enhancement

The optimization of reaction conditions is paramount for maximizing the yield and purity of products derived from this compound. This is particularly true for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the bromine at the C6 position is exploited.

A systematic approach to optimization involves screening various parameters, including the choice of catalyst, ligand, base, and solvent. For instance, in a Suzuki coupling of a bromo-heterocycle, different palladium catalysts and ligands can have a profound impact on the reaction outcome. The following table illustrates a hypothetical optimization of a Suzuki-Miyaura coupling reaction with an arylboronic acid, based on general principles observed in similar systems researchgate.netmdpi.com.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O10065
2Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃Toluene/H₂O10075
3Pd(OAc)₂ (5)SPhos (10)K₃PO₄1,4-Dioxane10092
4Pd₂(dba)₃ (2.5)XPhos (5)CsFTHF8088
5PdCl₂(dppf) (5)-Na₂CO₃DME/H₂O9081

As the table demonstrates, a judicious choice of catalyst, ligand, and base can significantly enhance the yield of the desired cross-coupled product. The use of bulky, electron-rich phosphine (B1218219) ligands like SPhos and XPhos, in combination with appropriate bases and solvents, often leads to higher efficiency in Suzuki-Miyaura reactions of aryl bromides.

Iii. Applications in Advanced Organic Synthesis

Utilization as a Building Block for Complex Indole (B1671886) Scaffolds

The strategic placement of the bromine atom and the Boc protecting group makes this compound an excellent starting point for the synthesis of more complex indole derivatives.

The bromine atom at the 6-position of the indole ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with other aromatic or heteroaromatic systems. This has been instrumental in the synthesis of bi-heteroaryl and bi-indolyl structures, which are prevalent in many biologically active molecules. For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling can be employed to couple the 6-bromoindole (B116670) core with various boronic acids or esters, leading to a diverse range of 6-aryl or 6-heteroaryl indoles. While direct examples with tert-butyl 6-bromo-1H-indole-1-carboxylate are not extensively documented in readily available literature, the analogous reactivity of 6-bromoindole derivatives in such transformations is well-established. nih.gov The Boc protecting group in this compound is crucial in these reactions as it prevents N-arylation and other potential side reactions, thereby ensuring regioselective coupling at the C-6 position.

A notable application of this strategy is in the synthesis of 6,6′-biindole scaffolds. Although not starting directly from the title compound, the synthesis of a 6,6′-biindole has been reported where a key step involves a palladium(II)-catalyzed intramolecular C-H functionalization. This highlights the importance of functionalized indoles in constructing such dimeric systems. The use of this compound as a precursor in similar intermolecular coupling strategies to access symmetrical or unsymmetrical bi-indolyl systems is a logical extension of this chemistry.

The indole nucleus of this compound can be further elaborated to construct fused heterocyclic systems, which are common motifs in pharmacologically active compounds. This can be achieved through various annulation strategies that build additional rings onto the indole core.

One approach involves the conversion of the bromo-indole into a more reactive intermediate, such as an organolithium species, via bromine-lithium exchange, followed by intramolecular cyclization onto a suitably placed electrophile. researchgate.net While this specific strategy has been demonstrated for the synthesis of 2,3-dihydro-1H-isoindole-1-thiones from related bromo-isothiocyanatoalkylbenzenes, the principle can be applied to this compound derivatives. researchgate.net

Palladium-catalyzed domino reactions represent another powerful tool for the construction of fused indole skeletons. mdpi.com For example, intramolecular Larock indole annulation has been utilized to assemble 3,4-, 3,5-, and 3,6-fused tricyclic indoles from alkyne-tethered ortho-bromoanilines. mdpi.com By analogy, this compound could be functionalized at the C-7 position with a tether containing a reactive group, which could then undergo a palladium-catalyzed intramolecular cyclization to furnish a fused ring system. The synthesis of pyridazino[3,4-b]indole derivatives, which exhibit antimicrobial properties, has been achieved from the related tert-butyl 6-bromoindoline-1-carboxylate, showcasing the utility of such precursors in building fused systems.

The indole ring is a privileged scaffold in a multitude of natural products, particularly indole alkaloids, which exhibit a wide range of biological activities. The functional group handles on this compound make it a valuable starting material or intermediate in the total synthesis of these complex molecules.

For example, 6-bromoindole is a known precursor in the synthesis of meridianins, a class of marine indole alkaloids with potential antitumor and other medicinal properties. The synthesis of these compounds often involves functionalization at the C-3 position and manipulation of the indole nitrogen. The use of the Boc-protected 6-bromoindole derivative would offer advantages in controlling the reactivity during the synthetic sequence.

Similarly, the synthesis of dragmacidin alkaloids, which are complex bis-indole alkaloids, often utilizes brominated indole building blocks. While specific syntheses starting from this compound are not explicitly detailed in readily available literature, the strategic importance of such a building block is evident. A patent describes the preparation of tert-butyl 2-(6-bromo-1H-indol-3-yl)ethylcarbamate, an important medical intermediate, starting from 6-bromoindole, highlighting the value of this substitution pattern in drug discovery. google.com

Development of New Synthetic Methodologies Facilitated by this compound

The unique reactivity of this compound has also contributed to the development of novel synthetic methods.

Oxidative cross-coupling reactions have emerged as a powerful and atom-economical method for the formation of carbon-carbon and carbon-heteroatom bonds, often avoiding the need for pre-functionalized starting materials. Di-tert-butyl peroxide (DTBP) has been shown to be an effective radical initiator for such transformations. researchgate.netrsc.org

Research has demonstrated the DTBP-mediated oxidative cross-coupling of indole derivatives with compounds like isochroman. researchgate.net This type of reaction typically involves the generation of a radical at the C-3 position of the indole, which then couples with another radical species. While these studies may not have used this compound specifically, the principles are directly applicable. The Boc group would remain intact under these radical conditions, and the bromo substituent could be used for subsequent transformations after the oxidative coupling step. This opens up possibilities for the rapid construction of complex molecules by combining radical C-H functionalization with traditional cross-coupling chemistry. For instance, a metal-free, t-BuOK mediated oxidative coupling of 1,4-naphthoquinone (B94277) with indoles has been developed, showcasing another approach to C-N bond formation. nih.gov

The development of methods for the stereoselective functionalization of the indole core is of paramount importance for the synthesis of enantiomerically pure pharmaceuticals. While specific examples detailing the use of this compound in developing new stereoselective methods are scarce in the literature, its potential in this area is significant. The Boc-protected nitrogen allows for the introduction of chiral auxiliaries or catalysts that can direct the stereochemical outcome of reactions at various positions of the indole ring. For example, the development of enantioselective palladium-catalyzed reactions for the functionalization of indoles is an active area of research. The bromo-substituent on this compound could act as a directing group or a site for subsequent enantioselective cross-coupling reactions.

Synthesis of Analogues with Varied Substitution Patterns

The generation of analogues from the parent structure of this compound involves two primary strategies: altering the position of the bromine substituent on the indole ring and introducing new functional groups to the core structure. These modifications leverage the reactivity of the indole nucleus and the bromo-substituent, enabling access to a diverse library of compounds.

The location of the bromine atom on the indole ring profoundly influences the molecule's chemical reactivity and biological interactions. Consequently, significant effort has been directed toward the selective synthesis of various positional isomers of Boc-protected bromoindoles.

C3-Bromo Analogues : The C3 position of indole is highly susceptible to electrophilic attack. However, direct bromination of N-Boc-indole can lead to mixtures. A controlled synthesis of tert-butyl 3-bromo-1H-indole-1-carboxylate involves a multi-step sequence. For instance, the indole nitrogen can first be protected with a group like tert-butyldimethylsilyl (TBDMS). Subsequent treatment with a mild brominating agent, such as N-bromosuccinimide (NBS), at low temperatures achieves selective bromination at the C3 position. The TBDMS group can then be cleaved and replaced with the Boc group to yield the desired product researchgate.net. The resulting tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate is also a synthetically useful intermediate nih.gov.

C5-Bromo Analogues : The synthesis of tert-butyl 5-bromo-1H-indole-1-carboxylate is more straightforward. It typically begins with the commercially available 5-bromoindole (B119039). The nitrogen atom of 5-bromoindole is then protected with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) rsc.orgpolyu.edu.hk. The synthesis of related 5-bromoindole derivatives has been explored, highlighting various synthetic strategies starting from either 5-bromoindole or by direct bromination of an existing indole core chemicalbook.com.

C7-Bromo Analogues : Selective functionalization at the C7 position is often the most challenging due to the lower intrinsic reactivity of this site compared to other positions on the indole ring. While tert-butyl 7-bromo-1H-indole-1-carboxylate is commercially available, its synthesis requires specific strategies to overcome regioselectivity issues nih.gov. Advanced methods, such as iridium-catalyzed C-H borylation at the C7 position followed by subsequent conversion of the boronate ester to a bromide, represent a modern approach to access this particular isomer acs.org.

Table 1: Synthetic Accessibility of Positional Bromo-Isomers of N-Boc-Indole

IsomerCommon NameSynthetic Strategy
tert-Butyl 3-bromo-1H-indole-1-carboxylateN-Boc-3-bromoindoleSequential protection (e.g., TBDMS), C3-bromination (NBS), and re-protection (Boc). researchgate.net
tert-Butyl 5-bromo-1H-indole-1-carboxylateN-Boc-5-bromoindoleDirect N-Boc protection of commercially available 5-bromoindole. rsc.orgpolyu.edu.hk
tert-Butyl 7-bromo-1H-indole-1-carboxylateN-Boc-7-bromoindoleChallenging; often involves directed C-H activation or starting from 7-bromoindole. nih.govacs.org

The bromine atom on the this compound scaffold serves as a versatile synthetic handle for introducing a wide array of other functional groups through cross-coupling reactions. This allows for the creation of highly diversified indole derivatives.

Cyano Group Introduction : The cyano group can be installed on the indole ring by replacing the bromine atom via metal-catalyzed cyanation reactions. Palladium or copper catalysts are commonly employed for this transformation. Reagents like zinc cyanide (Zn(CN)₂) can be used in the presence of a palladium catalyst to convert the aryl bromide into the corresponding nitrile. This method offers a reliable route to cyano-substituted indoles, which are valuable precursors for synthesizing amines, carboxylic acids, and various heterocyclic systems. For example, 5-bromo-1H-indole-3-carbonitrile is a known compound synthesized through such pathways.

Fluoro Group Introduction : The incorporation of fluorine into organic molecules can significantly alter their properties, including metabolic stability and binding affinity. Introducing a fluorine atom onto the indole nucleus can be achieved through several methods. While direct fluorination can be challenging, nucleophilic aromatic substitution of an activated aryl halide or, more commonly, transition-metal-catalyzed fluorination of an aryl bromide or its derivatives are modern approaches. For instance, the synthesis of 7-bromo-4-fluoro-1H-indole demonstrates the possibility of having both halogen substituents on the indole ring, creating a multifunctional scaffold.

Methoxy (B1213986) Group Introduction : A methoxy group can be introduced onto the indole core by a copper- or palladium-catalyzed cross-coupling reaction of the bromo-indole with a methoxide (B1231860) source. A modern, mild approach involves the copper-catalyzed reaction of aryl bromides with 9-methoxy-9-borabicyclo[3.3.1]nonane (9-BBN-OMe). This method is generally tolerant of various functional groups, making it suitable for complex intermediates like N-Boc-bromoindoles. The presence of methoxy groups is common in many biologically active natural products and approved drugs, often influencing their binding and physicochemical properties chemicalbook.com.

Phosphonyl Group Introduction : Aryl phosphonates are important compounds in medicinal chemistry and materials science. The most direct method for their synthesis from aryl halides is the palladium-catalyzed Hirao cross-coupling reaction. This reaction couples an aryl bromide, such as this compound, with a dialkyl phosphite (B83602) (e.g., diethyl phosphite) in the presence of a palladium catalyst and a base. This transformation provides a straightforward entry to indole-phosphonates, which can serve as precursors to phosphonic acids or other phosphorus-containing derivatives.

Table 2: Introduction of New Functionalities onto the Bromoindole Scaffold

FunctionalityReaction TypeExample ReagentsResulting Structure
Cyano (-CN)Palladium-catalyzed cyanationZn(CN)₂, Pd catalystCyano-substituted indole
Fluoro (-F)Nucleophilic substitution / CatalysisAnhydrous fluoride (B91410) salts, Pd/Cu catalystsFluoro-substituted indole
Methoxy (-OCH₃)Copper-catalyzed methoxylation9-BBN-OMe, CuBr, BaseMethoxy-substituted indole
Phosphonyl (-PO(OR)₂)Palladium-catalyzed C-P coupling (Hirao reaction)Dialkyl phosphite, Pd catalyst, BaseIndole phosphonate

Iv. Research in Medicinal Chemistry and Drug Discovery

tert-Butyl 6-bromo-1H-indole-1-carboxylate as a Pharmaceutical Intermediate

The utility of this compound as a pharmaceutical intermediate is rooted in its chemical versatility. The Boc group provides a temporary shield for the indole (B1671886) nitrogen, preventing unwanted side reactions and allowing for precise chemical manipulations at other positions of the indole ring. This protecting group can be easily removed under acidic conditions when no longer needed. The bromine atom at the 6-position is a key functional handle, enabling chemists to introduce a variety of substituents through powerful cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.

A significant application of this intermediate is in the synthesis of inhibitors for specific bacterial enzymes. For instance, the 6-bromoindole (B116670) core, derived from this starting material, is central to the development of inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE). This enzyme is a key producer of hydrogen sulfide (B99878) (H₂S) in pathogenic bacteria like Staphylococcus aureus. By inhibiting bCSE, the sensitivity of these bacteria to conventional antibiotics can be considerably enhanced, offering a promising strategy to combat antibiotic resistance. The synthesis of these inhibitors often involves assembling specific residues at the nitrogen atom of the 6-bromoindole core, a process facilitated by starting with the Boc-protected intermediate.

Furthermore, this compound serves as a precursor for other important intermediates. For example, it can be converted into tert-butyl 2-(6-bromo-1H-indol-3-yl) ethyl carbamate through a multi-step synthesis involving Friedel-Crafts reaction, amidation, reduction, and subsequent protection google.com. Such intermediates are pivotal in building more complex drug candidates.

Design and Synthesis of Biologically Active Indole Derivatives

The structural features of this compound make it an excellent scaffold for the design and synthesis of a wide array of biologically active molecules.

Researchers have extensively used the indole framework to develop compounds with a broad spectrum of pharmacological activities.

Anti-inflammatory: The indole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). Synthetic efforts have focused on creating novel indole derivatives with improved efficacy and reduced side effects compared to traditional NSAIDs cuestionesdefisioterapia.comcuestionesdefisioterapia.com. These compounds often target key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes cuestionesdefisioterapia.com. Research has led to the synthesis of various indole derivatives, including chalcones, pyrazolines, and indolin-2-ones, which have demonstrated significant anti-inflammatory activity in preclinical models like the carrageenan-induced paw edema test in rats nih.govnih.govjbarbiomed.com.

Anticancer: The indole scaffold is present in numerous anticancer agents, both natural and synthetic. Derivatives have been designed to inhibit various cancer-related targets, including tubulin polymerization, receptor tyrosine kinases, and aromatase nih.govnih.gov. For example, indole-3-carbinol and its derivatives have been shown to induce apoptosis in cancer cells researchgate.net. Furthermore, indole-isoxazole hybrids have been synthesized and evaluated for their cytotoxic activities against hepatocellular carcinoma cell lines, showing potential to cause cell cycle arrest nih.gov. The development of indole-2-carboxamides has also shown promise against pediatric brain cancer cells nih.gov.

Antimicrobial: The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Indole derivatives have emerged as a promising class of compounds. Synthesized molecules, such as 3-substituted indole derivatives and indolylquinazolinones, have been tested against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis scirp.orgresearchgate.netnih.gov. These compounds can interfere with essential cellular processes like DNA replication and protein synthesis or disrupt bacterial membrane integrity researchgate.net.

A more targeted approach in drug design involves creating molecules that interact with specific enzymes or pathways crucial for disease progression.

One notable example is the targeting of Cytochrome P450 enzymes in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Specifically, CYP121A1, an essential enzyme for the bacterium's survival, has become a key drug target. This enzyme catalyzes a unique C-C cross-linking reaction to produce mycocyclosin. The development of inhibitors against CYP121A1 is a major focus of anti-tuberculosis drug discovery. The indole scaffold, which can be introduced using intermediates like this compound, serves as a core structure for designing potent inhibitors that can bind to the active site of this enzyme.

Indole derivatives are also instrumental in the development of ligands that can modulate the activity of various physiological receptors. This includes both agonists, which activate receptors, and antagonists, which block them. For instance, the cannabinoid receptors (CB₁R and CB₂R) have been targeted with indole-based compounds for therapeutic purposes, including cancer treatment nih.gov. While some cannabinoids' antitumor effects are mediated through these receptors, other indole derivatives have been shown to act independently of them, highlighting the diverse mechanisms available through this chemical scaffold nih.gov.

Structure-Activity Relationship (SAR) Studies of Indole-Based Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For indole derivatives, SAR studies help in optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

By systematically modifying the indole core—for instance, by introducing different substituents at various positions—researchers can identify key structural features required for a desired biological effect. For example, in the development of anti-inflammatory agents, SAR studies might explore how different groups on the indole ring affect the inhibition of COX enzymes cuestionesdefisioterapia.com. Similarly, for anticancer agents, SAR can elucidate which modifications lead to stronger binding to targets like tubulin or specific kinases nih.gov. These studies guide the rational design of new, more effective drug candidates.

Preclinical Studies and Lead Optimization

Once a promising indole derivative (a "hit" or "lead" compound) is identified through screening and initial SAR studies, it enters the preclinical development phase. This stage involves a more rigorous evaluation of its efficacy and safety before it can be considered for human trials.

Lead optimization is a critical part of this phase, where the chemical structure of the lead compound is fine-tuned to improve its drug-like properties. This includes enhancing its activity against the intended target, reducing off-target effects, and improving its ADME (absorption, distribution, metabolism, and excretion) profile. Preclinical studies involve testing these optimized compounds in cellular and animal models of the disease. For example, novel anti-inflammatory indole derivatives are tested in animal models of inflammation, such as the carrageenan-induced edema model, to assess their in vivo efficacy cuestionesdefisioterapia.comnih.gov. Compounds that demonstrate a favorable balance of efficacy and safety in these studies may then advance to clinical trials.

V. Computational Chemistry and Spectroscopic Characterization in Research

Spectroscopic Characterization in Academic Research

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's properties in the solid state.

While a specific single-crystal X-ray diffraction study for tert-butyl 6-bromo-1H-indole-1-carboxylate is not widely published, analysis of closely related structures, such as other brominated indole (B1671886) and indazole derivatives, offers valuable insights into the expected structural features. nih.govnih.gov For instance, in the crystal structure of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, the fused pyrazole (B372694) and benzene (B151609) rings are nearly co-planar. nih.gov A similar planarity would be expected for the indole ring system of the title compound.

In the solid state, molecules of indole derivatives are often linked by a network of intermolecular forces. nih.gov For example, the crystal structure of 6-bromo-1H-indole-3-carboxylic acid reveals that molecules form inversion dimers through O-H···O hydrogen bonds, which are then connected by N-H···O hydrogen bonds to create layers. nih.gov In the case of this compound, which lacks the acidic proton but contains a carbonyl oxygen, weak C-H···O and C-H···Br hydrogen bonds, along with π–π stacking interactions between the indole rings, would likely govern the crystal packing. nih.gov The bulky tert-butyl group can also influence the crystal packing by inducing specific torsional angles relative to the indole ring.

A typical crystallographic analysis would yield a set of data summarizing the crystal's properties, as illustrated by the data for 6-bromo-1H-indole-3-carboxylic acid. nih.gov

ParameterValue (for 6-bromo-1H-indole-3-carboxylic acid)
Molecular FormulaC₉H₆BrNO₂
Molecular Weight240.06
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.2229 (14)
b (Å)11.874 (2)
c (Å)11.079 (2)
β (°)108.37 (3)
Volume (ų)901.7 (3)
Z4

This table is illustrative and presents data for a related compound, 6-bromo-1H-indole-3-carboxylic acid, as found in the literature. nih.gov

Advanced Computational Methods for Predicting Chemical Behavior

To complement experimental data, advanced computational methods are employed to model and predict the chemical behavior of this compound. sigmaaldrich.com Methods like Density Functional Theory (DFT) are used to determine optimized molecular geometry, electronic structure, and reactivity descriptors. tandfonline.com These theoretical calculations provide a molecular-level understanding that is often inaccessible through experimentation alone.

Topological analysis of the electron density, often performed using the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous framework for defining chemical bonds and intermolecular interactions. This method analyzes the gradient and Laplacian of the electron density (ρ(r)) to partition a molecule into atomic basins and to locate critical points where the gradient of the density is zero.

For this compound, a QTAIM analysis would characterize:

Bond Critical Points (BCPs) between covalently bonded atoms, with the value of the electron density and its Laplacian at these points indicating the strength and nature of the bond (covalent vs. ionic).

Ring Critical Points (RCPs) located within the center of the indole rings, defining the ring structures.

Cage Critical Points (CCPs) if the intermolecular interactions form a cage-like network.

Bond paths and BCPs for non-covalent interactions, such as the C-H···O and potential C-H···Br hydrogen bonds, providing evidence for their existence and quantifying their strength.

This analysis allows for a precise and quantitative description of the bonding and intermolecular forces that dictate the molecule's structure and stability.

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool that visualizes the charge distribution within a molecule, providing a guide to its chemical reactivity. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net These regions are predictive of sites for electrophilic and nucleophilic attack, respectively, and are also indicative of potential hydrogen-bonding interactions. researchgate.net

For this compound, the MEP map would be expected to show:

Negative Regions (Red/Yellow) : The most negative potential is anticipated around the two oxygen atoms of the tert-butoxycarbonyl group, particularly the carbonyl oxygen. researchgate.net These electron-rich sites are the most probable locations for attack by electrophiles.

Positive Regions (Blue) : Regions of positive potential are expected around the hydrogen atoms of the indole ring and the tert-butyl group. These electron-deficient areas are susceptible to nucleophilic attack. The bromine atom, due to the phenomenon of "sigma-hole" bonding, may also exhibit a region of positive potential along the C-Br bond axis, making it a potential halogen bond donor.

Neutral Regions (Green) : The carbon-rich aromatic framework and the alkyl portions of the tert-butyl group would likely exhibit a relatively neutral potential.

Molecular RegionPredicted Electrostatic PotentialPredicted Reactivity
Carbonyl OxygenStrongly Negative (Red)Site for electrophilic attack, Hydrogen bond acceptor
Ether OxygenNegative (Yellow/Orange)Potential site for electrophilic attack
Indole Ring HydrogensPositive (Blue)Site for nucleophilic attack
Bromine AtomPositive along C-Br axis (σ-hole)Potential for halogen bonding
Aromatic Ring FaceSlightly Negative/NeutralSite for π-π stacking interactions

Vi. Future Research Directions and Perspectives

Exploration of Novel Reactivities and Catalytic Systems

Future investigations into the reactivity of tert-butyl 6-bromo-1H-indole-1-carboxylate are expected to unveil more sophisticated and efficient methods for molecular assembly. A primary focus will be the development of novel catalytic systems that offer enhanced selectivity and broader functional group tolerance.

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, will continue to be refined for the functionalization of the 6-bromo position of the indole (B1671886) core. Research is anticipated to move beyond standard Suzuki and Heck couplings to explore a wider array of coupling partners. Furthermore, the development of advanced palladium-based catalytic systems, potentially utilizing novel phosphine (B1218219) and carbene ligands, aims to improve reaction efficiency and sustainability. nih.gov A critical review highlights that progress in ligand chemistry has been a significant driver for the powerful functionalization of indoles at various positions. nih.gov

Beyond palladium, other transition metals are emerging as powerful catalysts for indole functionalization. For instance, cobalt-catalyzed aminocarbonylation has been demonstrated as a viable method for introducing amide functionalities into aryl halides, a reaction that could be adapted for this compound. semanticscholar.org Recent studies have also explored cobalt-catalyzed intramolecular amidation for indole synthesis, suggesting the potential for developing novel cyclization strategies involving derivatives of our target compound. acs.org The exploration of C-H functionalization, a strategy that directly converts C-H bonds into new C-C or C-heteroatom bonds, represents a significant frontier. pnas.org Methodologies for catalyst-controlled site-selective C-H functionalization of indole derivatives are highly sought after to enable precise molecular editing. digitellinc.com

The development of multicomponent catalytic processes that can generate highly functionalized and stereochemically complex indole alkaloids from simple precursors is another promising avenue. nih.gov Such processes, which can create multiple chemical bonds in a single operation, offer a rapid and efficient route to molecular complexity. Additionally, N-heterocyclic carbene (NHC)-catalyzed radical dearomatization of indoles presents a metal-free approach to constructing complex polycyclic indole scaffolds. acs.org

A summary of emerging catalytic strategies for indole functionalization is presented in the table below.

Catalytic StrategyMetal/CatalystPotential Application for this compound
Advanced Cross-CouplingPalladium with novel ligandsMore efficient and diverse C-C and C-heteroatom bond formations at the C6 position.
AminocarbonylationCobaltDirect introduction of amide functionalities. semanticscholar.org
C-H FunctionalizationVarious transition metalsDirect and selective modification of other positions on the indole ring. pnas.orgdigitellinc.com
Multicomponent ReactionsCopper and other metalsRapid assembly of complex indole-containing molecules. nih.gov
Radical DearomatizationN-Heterocyclic Carbenes (NHC)Metal-free synthesis of complex polycyclic indole derivatives. acs.org

Green Chemistry Approaches in the Synthesis of Indole Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. pnas.org Future research on this compound and its derivatives will undoubtedly prioritize the development of more sustainable and environmentally benign methodologies.

Key areas of focus in green chemistry for indole synthesis include waste prevention, maximizing atom economy, and the use of safer solvents and reaction conditions. rsc.org Multicomponent reactions (MCRs) are particularly attractive as they align with several green chemistry principles by combining multiple starting materials in a single step, thus reducing waste and improving atom economy. rsc.orgrsc.org The development of innovative MCRs to assemble the indole core from simple and readily available starting materials without the need for metal catalysts represents a significant step forward. rsc.orgrsc.org

The choice of solvent is another critical factor. The use of water, supercritical CO2, or bio-renewable solvents like ethanol (B145695) is being explored to replace traditional volatile organic solvents. pnas.orgrsc.org Mechanochemical synthesis, which involves conducting reactions in the solid state with minimal or no solvent, is also a promising green alternative. unica.it For instance, a solvent-free Fischer indolisation has been developed using mechanochemistry. unica.it

Microwave-assisted synthesis is another green technique that can accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of indole derivatives. tandfonline.com The application of these green approaches to the synthesis and subsequent transformations of this compound will be a key research direction.

Green Chemistry PrincipleApplication in Indole Synthesis
Waste PreventionMulticomponent reactions to reduce the number of synthetic steps. rsc.org
Atom EconomyDesigning reactions where the maximum number of atoms from the reactants are incorporated into the final product. pnas.org
Safer SolventsUse of water, ethanol, or supercritical CO2; solvent-free conditions. pnas.orgrsc.org
Energy EfficiencyMicrowave-assisted synthesis and reactions at ambient temperature. rsc.orgtandfonline.com
Use of Renewable FeedstocksSourcing starting materials from biological sources. rsc.org
CatalysisDevelopment of highly efficient and recyclable catalysts to minimize waste. nih.gov

Integration of this compound in Materials Science Research

While the primary application of this compound has been in medicinal chemistry, its unique electronic and structural features suggest potential for its use in materials science. Indole and its derivatives are known to possess interesting photophysical properties, making them attractive candidates for the development of novel organic materials. epfl.ch

Future research could explore the incorporation of this bromo-indole derivative into conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine atom provides a convenient handle for polymerization reactions, such as Suzuki or Stille coupling, to create well-defined polymeric structures. The tert-butoxycarbonyl (Boc) protecting group can be removed to allow for further functionalization or to tune the electronic properties of the final material.

The indole scaffold itself is known to interact with various analytes, suggesting that polymers or materials derived from this compound could be developed as chemical sensors. Furthermore, the ability of indole derivatives to be incorporated into more complex structures opens up possibilities for creating functional materials with tailored properties. For example, indole-based chiral heterocycles are being explored for their use in functional materials and as chiral catalysts. preprints.orgmdpi.com The synthesis of derivatives, such as those with azide (B81097) groups, could allow for "click chemistry" to be used for bioconjugation or polymer synthesis.

Potential Material ApplicationRole of this compound
Organic Electronics (OLEDs, OPVs)As a monomer for the synthesis of conjugated polymers.
Chemical SensorsThe indole core can act as a recognition element for specific analytes.
Functional PolymersThe bromo and Boc-protected amine functionalities allow for diverse chemical modifications.
Chiral MaterialsAs a precursor for the synthesis of chiral indole-based materials and catalysts. preprints.orgmdpi.com

Advanced Drug Discovery Platforms Utilizing Indole Scaffolds

The indole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. unica.it Consequently, derivatives of this compound are expected to play a significant role in advanced drug discovery platforms.

High-throughput screening (HTS) of large chemical libraries is a primary method for identifying new drug leads. nih.govnih.gov The versatility of this compound allows for the creation of diverse libraries of indole derivatives through various chemical transformations. These libraries can be screened against a multitude of biological targets to identify novel hit compounds. thermofisher.com Automated synthesis platforms are enabling the rapid generation of large and diverse libraries of small molecules, including indole derivatives, for HTS campaigns. nih.govrug.nl

Fragment-based drug discovery (FBDD) is another powerful approach where small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. Promising fragments are then optimized and grown into more potent drug candidates. The indole scaffold is an ideal starting point for FBDD, and derivatives of this compound can be used to generate fragment libraries with diverse substitution patterns.

Furthermore, research is focused on developing multifunctional agents that can address multiple aspects of a disease. For example, in the context of neurodegenerative disorders like Parkinson's disease, efforts are underway to design molecules that not only alleviate symptoms but also possess neuroprotective properties. nih.gov The indole scaffold, derived from compounds like this compound, is a key component in the design of such multifunctional drug candidates. nih.gov

Drug Discovery PlatformRole of Indole Scaffolds from this compound
High-Throughput Screening (HTS)Building block for the synthesis of diverse chemical libraries for screening. thermofisher.comrug.nl
Fragment-Based Drug Discovery (FBDD)Source of fragment molecules for screening and subsequent optimization.
Multifunctional Drug DesignCore scaffold for the development of agents with multiple therapeutic actions. nih.gov
Target-Class Focused LibrariesSynthesis of libraries biased towards specific biological targets like kinases or GPCRs. nih.gov

Q & A

Q. What are the standard synthetic protocols for tert-butyl 6-bromo-1H-indole-1-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via Boc protection of 6-bromo-1H-indole. A representative procedure involves reacting 6-bromo-1H-indole with di-tert-butyl dicarbonate ((Boc)₂O) in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds at room temperature with a 99% yield after purification by silica gel chromatography (hexane:EtOAc = 19:1). Key optimization parameters include stoichiometric control of (Boc)₂O (1.1 equiv) and DMAP (1.1 equiv) to minimize side reactions .

Q. How is the purity and structural identity of this compound validated?

Structural validation relies on 1H^1H-NMR spectroscopy. For this compound, characteristic peaks include δ 8.36 (broad singlet, NH), 7.55 (s, 1H), and 1.67 ppm (s, 9H, tert-butyl group). High-resolution mass spectrometry (HRMS) or elemental analysis is recommended for confirming molecular weight (296.16 g/mol) and purity (>96%) .

Q. What safety precautions are necessary when handling this compound in the laboratory?

While comprehensive toxicity data are unavailable, the compound should be treated as a potential irritant. Use personal protective equipment (PPE), including gloves and goggles, and ensure adequate ventilation. Avoid exposure to ignition sources, as brominated compounds may decompose under heat to release toxic fumes (e.g., HBr) .

Advanced Research Questions

Q. How can crystallographic data for this compound derivatives be refined using SHELXL?

SHELXL is widely used for small-molecule refinement. Key steps include:

  • Inputting initial coordinates from SHELXS or SHELXD solutions.
  • Applying restraints for anisotropic displacement parameters, especially for the bromine atom.
  • Validating hydrogen bonding patterns using Fourier difference maps. Recent SHELXL updates (post-2008) support improved handling of twinned data and high-resolution refinements, which are critical for analyzing halogen-bonding interactions in bromo-indole derivatives .

Q. What methodological challenges arise in cross-coupling reactions involving the bromine substituent in this compound?

The bromine at the 6-position is susceptible to Suzuki-Miyaura cross-coupling. Challenges include:

  • Competitive Debromination : Use of Pd(PPh₃)₄ or XPhos ligands minimizes undesired dehalogenation.
  • Steric Hindrance : The tert-butyl group may slow transmetallation; elevated temperatures (80–100°C) or microwave-assisted conditions improve yields.
  • Boron Reagent Selection : Triisopropyl borate (B(OiPr)₃) with n-BuLi generates stable boronate intermediates for functionalization (e.g., aryl-aryl couplings) .

Q. How can hydrogen bonding and π-stacking interactions in crystalline derivatives of this compound be systematically analyzed?

Graph set analysis (as per Etter’s rules) is applied to categorize hydrogen-bonding motifs (e.g., N–H···O or C–H···Br interactions). ORTEP-3 or Mercury software visualizes molecular packing, while Cremer-Pople puckering parameters quantify ring distortions in fused indole systems. For example, the tert-butyl group often induces torsional angles >30° in the indole ring, affecting crystallographic symmetry .

Q. What contradictions exist in reported spectroscopic data for this compound, and how can they be resolved?

Discrepancies in 1H^1H-NMR chemical shifts (e.g., NH proton visibility) may arise from solvent polarity or concentration effects. Deuterated chloroform (CDCl₃) is preferred for clarity. Conflicting mass spectrometry peaks (e.g., M+2 isotope patterns for bromine) should be normalized against theoretical isotopic distributions using software like mMass .

Methodological Tables

Parameter Synthetic Protocol Cross-Coupling Optimization
Reagent Ratio 1:1.1 (indole:(Boc)₂O)1:1.5 (aryl halide:borate)
Catalyst DMAPPd(PPh₃)₄/XPhos
Temperature 25°C80–100°C
Yield 99%41–85%
Crystallographic Refinement Hydrogen Bond Analysis
Software: SHELXLGraph set: R₂²(8)
R-factor: <0.05Donor-Acceptor Distance: 2.8–3.2Å

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.